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Compound of Interest

Compound Name: Irafamdastat

Cat. No.: B15604452 Get Quote

Disclaimer: Extensive searches for "Irafamdastat" in the context of nonalcoholic steatohepatitis

(NASH) research have yielded no specific results. It is possible that this is an internal

compound name, a very early-stage drug candidate not yet in the public domain, or a

misspelling. To provide a comprehensive technical guide as requested, this document will focus

on Aldafermin (NGM282), a well-researched drug candidate for NASH with a substantial body

of publicly available data. Aldafermin is an engineered analog of the human hormone Fibroblast

Growth Factor 19 (FGF19).

Core Mechanism of Action
Aldafermin is a non-tumorigenic analog of FGF19 and acts as a potent agonist of the Fibroblast

Growth Factor Receptor 4 (FGFR4). Its primary mechanism in the context of NASH revolves

around the regulation of bile acid synthesis, lipid metabolism, and hepatic inflammation.

Upon binding to FGFR4 on hepatocytes, Aldafermin initiates a signaling cascade that

suppresses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting

enzyme in the classical pathway of bile acid synthesis from cholesterol. This leads to a

significant reduction in the hepatic concentration of bile acids, which in their excess can be

cytotoxic and contribute to liver injury and inflammation.

Furthermore, the activation of the FGFR4 pathway by Aldafermin influences lipid metabolism by

reducing de novo lipogenesis and increasing fatty acid oxidation. This dual action helps to

decrease the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of NASH.
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The anti-inflammatory effects are thought to be mediated, in part, by the reduction in lipotoxicity

and bile acid-induced stress on hepatocytes.

Signaling Pathway
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Caption: Aldafermin signaling pathway in hepatocytes.
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Preclinical and Clinical Data
Table 1: Summary of Key Preclinical Studies

Model Key Findings

Diet-induced obese mice
Reduced liver triglycerides, improved glucose

tolerance, and decreased markers of liver injury.

ob/ob mice Decreased hepatic steatosis and inflammation.

Non-human primates
Significant reductions in serum cholesterol and

triglycerides.

Table 2: Summary of Key Phase 2 Clinical Trial Data in
NASH Patients
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Trial Name /
Identifier

Dose(s) Duration
Key Efficacy
Endpoints &
Results

Key Safety
Findings

NGM282-201

(NCT02443116)
3 mg, 6 mg 12 weeks

Absolute

reduction in liver

fat content

(LFC): -12.3% (3

mg) vs. +0.3%

(placebo).Relativ

e reduction in

LFC: 68% (3 mg)

vs. 2%

(placebo).Signific

ant reductions in

ALT, AST, and

triglycerides.

Most common

adverse events

were mild to

moderate

gastrointestinal

issues (diarrhea,

nausea). No

treatment-related

serious adverse

events.

ALPINE 2/3

(NCT03912534)

0.3 mg, 1 mg, 3

mg
24 weeks

Fibrosis

improvement ≥1

stage with no

worsening of

NASH: 22% (1

mg) vs. 13%

(placebo).NASH

resolution with

no worsening of

fibrosis: 27% (1

mg) vs. 8%

(placebo).Statisti

cally significant

reductions in

LFC, ALT, and

AST at all doses.

Dose-dependent

increases in

LDL-cholesterol.

Diarrhea and

nausea were the

most frequent

adverse events.

Phase 2b

(Compensated

Cirrhosis)

1 mg, 3 mg 48 weeks Change in

Enhanced Liver

Fibrosis (ELF)

score: -0.5 (3

Diarrhea was the

most common

adverse event

(40% in the 3 mg
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mg) vs. placebo.

[1]Fibrosis

improvement ≥1

stage: 23% (3

mg) vs. 15%

(placebo).[1]

group vs. 18% in

placebo).[1]

Experimental Protocols
Measurement of Liver Fat Content (LFC) by Magnetic
Resonance Imaging-Proton Density Fat Fraction (MRI-
PDFF)
This non-invasive imaging technique is a standard method for quantifying hepatic steatosis in

clinical trials for NASH.

Protocol:

Patient Preparation: Patients are instructed to fast for at least 4 hours prior to the scan to

minimize metabolic variability.

Image Acquisition:

A 1.5T or 3.0T MRI scanner is used.

A multi-echo gradient echo sequence is employed to acquire images of the liver during a

single breath-hold.

Multiple echoes at different echo times are collected to separate the signals from water

and fat protons.

Image Analysis:

Specialized software is used to process the multi-echo data and generate a proton density

fat fraction (PDFF) map of the liver.
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Regions of interest (ROIs) are drawn on multiple slices of the liver, avoiding major blood

vessels and the edges of the organ.

The mean PDFF value across all ROIs is calculated to determine the average liver fat

content for the patient.
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Caption: Workflow for MRI-PDFF measurement of liver fat.

Liver Biopsy and Histological Assessment
Liver biopsy remains the gold standard for the diagnosis and staging of NASH and fibrosis.

Protocol:

Biopsy Procedure: A percutaneous liver biopsy is performed under local anesthesia, often

with ultrasound guidance to ensure proper needle placement and minimize risks. A core of

liver tissue (typically at least 15 mm in length) is obtained.

Tissue Processing: The tissue sample is fixed in formalin, embedded in paraffin, and

sectioned into thin slices (typically 4-5 µm).

Staining: Sections are stained with Hematoxylin and Eosin (H&E) for overall morphology and

Masson's trichrome stain to visualize collagen and assess fibrosis.

Histopathological Evaluation: A trained pathologist, blinded to the treatment allocation,

evaluates the slides based on the NASH Clinical Research Network (CRN) scoring system.

NAFLD Activity Score (NAS): This is a composite score of steatosis (0-3), lobular

inflammation (0-3), and hepatocellular ballooning (0-2). A score of ≥4 is typically required

for a diagnosis of "definite NASH".

Fibrosis Stage: Staged on a scale from F0 (no fibrosis) to F4 (cirrhosis).
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Caption: Liver biopsy and histological assessment workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15604452?utm_src=pdf-body-img
https://www.benchchem.com/product/b15604452?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/37732990/
https://pubmed.ncbi.nlm.nih.gov/37732990/
https://www.benchchem.com/product/b15604452#irafamdastat-for-nonalcoholic-steatohepatitis-nash-research
https://www.benchchem.com/product/b15604452#irafamdastat-for-nonalcoholic-steatohepatitis-nash-research
https://www.benchchem.com/product/b15604452#irafamdastat-for-nonalcoholic-steatohepatitis-nash-research
https://www.benchchem.com/product/b15604452#irafamdastat-for-nonalcoholic-steatohepatitis-nash-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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